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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
leveraging the sensitivity and versatility of NanoLuc® (Nluc) luciferase in high-throughput
screening (HTS) applications. NanoLuc® luciferase is a small (19 kDa), ATP-independent
enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris that generates a very
bright, glow-type luminescence signal.[1][2][3][4][5][6] Its exceptional brightness, small size,
and stability make it an ideal reporter for a wide range of HTS assays, including reporter gene
assays, protein-protein interaction studies, and target engagement assays.[1][3][4][5]

Key Advantages of NanoLuc® Luciferase in HTS:

e High Sensitivity: The intense signal from NanoLuc® allows for the use of smaller sample
volumes and lower cell numbers, facilitating assay miniaturization in 384- and 1536-well
formats.[6]

» Broad Dynamic Range: The bright signal provides a wide dynamic range, enabling the
detection of both weak and strong biological responses.

o ATP-Independent: Unlike firefly luciferase, NanoLuc® does not require ATP, making it
suitable for assays where cellular ATP levels may be compromised, such as in studies of
cytotoxicity or metabolic pathways.[1][2][3][5]
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e Glow-Type Signal: The stable, long-lasting luminescence simplifies assay workflow, allowing
for batch processing of plates without the need for precise timing of measurements.[6][7]

e Small Size: The small size of the NanoLuc® protein minimizes the risk of steric hindrance
when fused to proteins of interest, preserving their natural function.[1][2][3][4][5][6]

Application 1: Reporter Gene Assays for Pathway
Analysis

Reporter gene assays are a cornerstone of drug discovery, enabling the quantification of gene
expression changes in response to various stimuli. NanoLuc® luciferase is an excellent
reporter for these assays due to its high sensitivity and broad dynamic range.

Experimental Workflow: NanoLuc® Reporter Gene
Assay
Protocol: NanoLuc® Reporter Gene Assay

This protocol is designed for a 384-well plate format.

Materials:

Mammalian cells of interest

e NanoLuc® reporter vector with the desired promoter or response element

» Transfection reagent

e Cell culture medium

o White, opaque 384-well assay plates

e Test compounds

¢ Nano-Glo® Luciferase Assay System (Promega)

e Luminometer
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Procedure:
e Cell Transfection:

o Co-transfect mammalian cells with the NanoLuc® reporter vector and a control vector
(e.g., a constitutively expressed firefly luciferase for normalization) using a suitable
transfection reagent.

o Follow the manufacturer's protocol for the transfection reagent.
o Cell Plating:

o After 24-48 hours of transfection, harvest the cells and resuspend them in fresh culture
medium.

o Dispense 20 uL of the cell suspension into each well of a white, opaque 384-well plate.
The optimal cell number per well should be determined empirically but typically ranges
from 2,000 to 10,000 cells.

o Compound Addition:
o Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).

o Add a small volume (e.g., 20 nL) of the compound dilutions to the assay plates. The final
DMSO concentration should typically be kept below 0.5%.

¢ Incubation:

o Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 6-
24 hours) at 37°C in a humidified incubator with 5% CO2.

e Luminescence Detection:

o Equilibrate the assay plates and the Nano-Glo® Luciferase Assay Reagent to room
temperature.[8][9]

o Add a volume of Nano-Glo® reagent equal to the volume of the cell culture medium in
each well (e.g., 20 pL).[9]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://static.igem.org/mediawiki/2018/d/dc/T--XJTLU-CHINA--pol2.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanoglo-luciferase-assay-system-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Incubate the plates at room temperature for at least 3 minutes to ensure cell lysis and
stabilization of the luminescent signal.[8][9]

o Measure the luminescence using a plate reader.

Data Presentation: Reporter Gene Assay Results

Raw
Concentration . Normalized
Compound ID Luminescence Z'-Factor
(M) Response (%)
(RLU)
Cmpd-001 0.1 1,500,000 85 0.78
Cmpd-001 1 1,200,000 68
Cmpd-001 10 800,000 45
Positive Control 10 1,800,000 100
Negative Control - 150,000 0

Application 2: Protein-Protein Interaction (PPI)
Assays

The study of protein-protein interactions is crucial for understanding cellular signaling and
identifying new therapeutic targets. NanoLuc® technology offers two powerful platforms for
studying PPIs in live cells: Bioluminescence Resonance Energy Transfer (BRET) and
NanoBiT® complementation.

NanoBRET™ Assay for PPIs

The NanoBRET™ assay is a proximity-based assay that measures the energy transfer
between a NanoLuc® luciferase donor and a fluorescently labeled acceptor.[10][11] When the
two fusion proteins interact, the donor and acceptor are brought into close proximity, resulting
in a BRET signal.[6][10]

Signaling Pathway: Generic PPI Detection with
NanoBRET™
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Protocol: NanoBRET™ PPI Assay

This protocol is a general guideline and may require optimization for specific protein pairs.
Materials:

o HEK293 cells or other suitable cell line

o Expression vector for Protein A fused to NanoLuc® luciferase

o Expression vector for Protein B fused to HaloTag® or another suitable acceptor
e Transfection reagent

e Opti-MEM® | Reduced Serum Medium

o White, opaque 96-well or 384-well assay plates

* NanoBRET® Nano-Glo® Substrate (Promega)

e HaloTag® NanoBRET® 618 Ligand (Promega)

e Luminometer with 460 nm and >600 nm emission filters

Procedure:

e Cell Transfection:

o Co-transfect cells with the NanoLuc®-fusion and HaloTag®-fusion constructs. The optimal
ratio of donor to acceptor plasmid should be determined empirically.

o Plate the transfected cells in white, opaque assay plates and incubate for 24-48 hours.
o Acceptor Labeling:
o Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM.

o Incubate for 2-4 hours at 37°C.
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e Compound Treatment (for inhibitor screening):
o Add test compounds to the wells and incubate for the desired time.
 Signal Detection:

o Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's
instructions.

o Add the substrate to each well.

o Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission)
simultaneously using a luminometer equipped with appropriate filters.[6]

o Data Analysis:
o Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

o Subtract the BRET ratio of cells expressing only the donor from the raw BRET ratio of cells
expressing both donor and acceptor to obtain the net BRET ratio.

H . ™

Concentration Net BRET

Compound ID . % Inhibition IC50 (pM)
(M) Ratio

Cmpd-002 0.1 0.08 15 1.2

Cmpd-002 1 0.05 50

Cmpd-002 10 0.02 80

Positive Control - 0.10 0

Negative Control - 0.01 -

Application 3: Target Engagement Assays

Verifying that a compound binds to its intended target within a cellular context is a critical step
in drug development. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for
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quantifying compound binding to a specific protein in live cells.[12]

Experimental Workflow: NanoBRET™ Target
Engagement Assay
Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a general framework for measuring the intracellular binding of a
compound to a target protein.

Materials:

Cells expressing the target protein fused to NanoLuc® luciferase

White, opaque 384-well assay plates

Test compounds

NanoBRET™ tracer specific for the target protein

NanoBRET® Nano-Glo® Substrate (Promega)

Luminometer with appropriate filters

Procedure:

o Cell Plating:

o Plate cells expressing the target-NanoLuc® fusion protein in a 384-well plate.

o Compound Addition:

o Add serial dilutions of the test compound to the wells.

e Tracer Addition:

o Add the specific NanoBRET™ tracer to the wells. The optimal tracer concentration should
be determined empirically.
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 Incubation:

o Incubate the plate at room temperature to allow the binding to reach equilibrium.
 Signal Detection:

o Add the NanoBRET® Nano-Glo® Substrate to all wells.

o Measure the donor (460 nm) and acceptor (>600 nm) emission signals.
e Data Analysis:

o Calculate the BRET ratio for each well.

o Plot the BRET ratio as a function of compound concentration to determine the IC50 value,
which reflects the compound's affinity for the target in the cellular environment.

Data Presentation: Target Engagement Assay Results

Cell
. Cellular IC50 Biochemical .
Target Protein Compound ID Permeability
(HM) IC50 (uM) .
Ratio
Kinase A Cmpd-003 0.5 0.1 5
Kinase A Cmpd-004 2.0 1.8 1.1
Bromodomain X Cmpd-005 0.08 0.05 1.6

Application 4: GPCR Signaling Assays

G-protein coupled receptors (GPCRSs) are a major class of drug targets. NanoLuc®-based
assays, particularly NanoBiT® complementation, are well-suited for studying GPCR-G protein
interactions and identifying biased ligands.[13][14][15][16][17]

Signaling Pathway: GPCR-G Protein Interaction using
NanoBiT®
Protocol: NanoBiT® GPCR-G Protein Interaction Assay
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Materials:

HEK?293 cells

o Expression vector for the GPCR of interest fused to LgBiT
o Expression vector for the G-protein subunit of interest fused to SmBIT
o Transfection reagent
o White, opaque 384-well plates
e Nano-Glo® Live Cell Assay System (Promega)
o Test ligands
e Luminometer
Procedure:
» Cell Transfection:
o Co-transfect HEK293 cells with the GPCR-LgBIT and G-protein-SmBIT constructs.
e Cell Plating:
o Plate the transfected cells in 384-well plates and incubate for 24 hours.
o Ligand Addition:
o Add serial dilutions of test ligands to the wells.
 Signal Detection:
o Add the Nano-Glo® Live Cell Substrate to the wells.

o Measure luminescence over time to capture the kinetics of the interaction, or at a single
endpoint.
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Data Presentation: GPCR-G Protein Interaction Assay
Results

Ligand ID Concentration Luminescence EC50 (nM) Pathway B-ias
(nM) Fold Change (vs. Arrestin)

Ligand-A 1 25 8.2 G-protein

Ligand-A 10 5.8

Ligand-A 100 10.2

Ligand-B 10 15 25.6 Balanced

Ligand-B 100 3.2

Ligand-B 1000 4.5

These application notes and protocols provide a starting point for implementing NanoLuc®
luciferase technology in your HTS workflows. Optimization of assay conditions, such as cell
number, reagent concentrations, and incubation times, is recommended for achieving the best
performance for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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